REACTION_SMILES
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[CH3:12][O:13][c:14]1[cH:15][cH:16][c:17]([CH3:18])[cH:19][c:20]1[C:21]([C:22](=[O:23])[OH:24])=[CH2:25].[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][c:8]([CH3:11])[cH:9][cH:10]1.[OH:26][C:27]([CH:28]=[CH2:29])=[O:30]>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][CH2:21][C:22](=[O:23])[OH:24])[cH:7][c:8]([CH3:11])[cH:9][cH:10]1
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Name
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C=C(C(=O)O)c1cc(C)ccc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C(=O)O)c1cc(C)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)O
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Name
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Type
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product
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Smiles
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COc1ccc(C)cc1CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |